2-(4-methoxy-N-methylsulfonylanilino)acetamide
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Overview
Description
2-(4-methoxy-N-methylsulfonylanilino)acetamide is an organic compound characterized by its unique chemical structure, which includes a methoxy group, a methylsulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 4-methoxyaniline with methylsulfonyl chloride to form 4-methoxy-N-methylsulfonylaniline. This intermediate is then reacted with chloroacetic acid to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxy-N-methylsulfonylanilino)acetamide, while reduction of the nitro group can produce 2-(4-amino-N-methylsulfonylanilino)acetamide .
Scientific Research Applications
2-(4-methoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, which play a role in regulating gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
- N-tert-butyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Uniqueness
2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylsulfonyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFHQPKNNHEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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